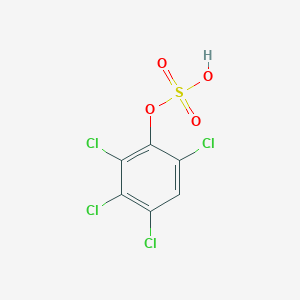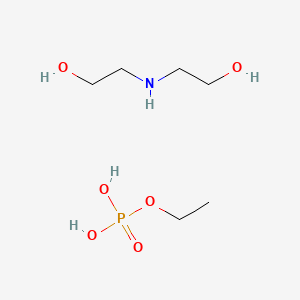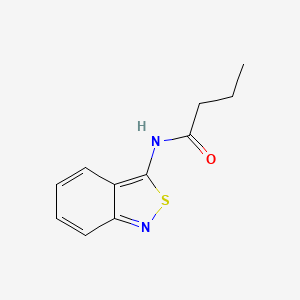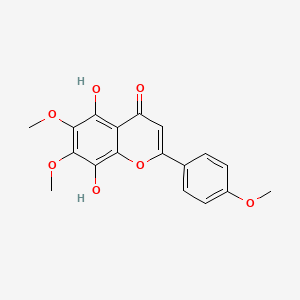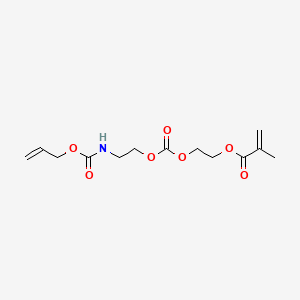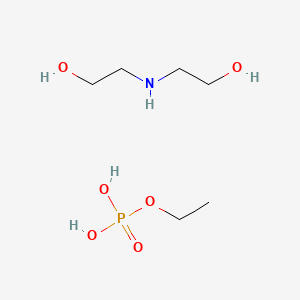
Einecs 308-618-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves the reaction of phosphoric acid with ethyl alcohol and 2,2’-iminobis[ethanol]. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Analyse Des Réactions Chimiques
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphoric acid esters.
Substitution: The compound can undergo substitution reactions where one of the ethyl groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy transfer and signal transduction .
Comparaison Avec Des Composés Similaires
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, propyl ester: Contains a propyl group instead of an ethyl group.
Phosphoric acid, butyl ester: Contains a butyl group instead of an ethyl group. These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different alkyl groups attached to the phosphoric acid.
Propriétés
Numéro CAS |
98143-52-3 |
|---|---|
Formule moléculaire |
C6H18NO6P |
Poids moléculaire |
231.18 g/mol |
Nom IUPAC |
ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5) |
Clé InChI |
WNDDMLASZHQNCI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


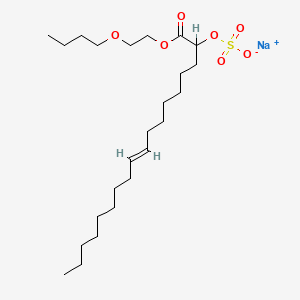
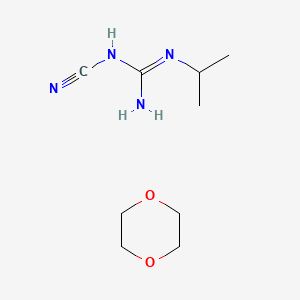
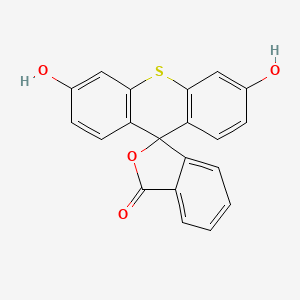
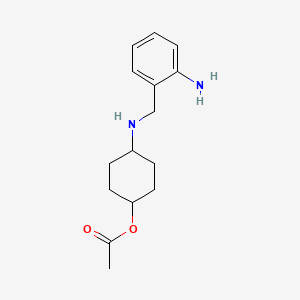

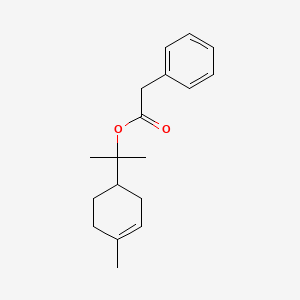
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
